molecular formula C19H23ClN2OS B11310242 2-chloro-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide

2-chloro-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide

Cat. No.: B11310242
M. Wt: 362.9 g/mol
InChI Key: ASZOKRSUXYTOHW-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multiple steps:

    Formation of the Piperidine Derivative: The initial step involves the synthesis of 4-methylpiperidine.

    Thiophene Attachment: The thiophene ring is introduced through a coupling reaction.

    Benzamide Formation: The final step involves the formation of the benzamide structure by reacting the intermediate with 2-chlorobenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups attached to the benzamide core.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified benzamide derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[2-(4-methylpiperidin-1-yl)ethyl]benzamide
  • N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide
  • 2-chloro-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide

Uniqueness

2-chloro-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H23ClN2OS

Molecular Weight

362.9 g/mol

IUPAC Name

2-chloro-N-[2-(4-methylpiperidin-1-yl)-2-thiophen-2-ylethyl]benzamide

InChI

InChI=1S/C19H23ClN2OS/c1-14-8-10-22(11-9-14)17(18-7-4-12-24-18)13-21-19(23)15-5-2-3-6-16(15)20/h2-7,12,14,17H,8-11,13H2,1H3,(H,21,23)

InChI Key

ASZOKRSUXYTOHW-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(CNC(=O)C2=CC=CC=C2Cl)C3=CC=CS3

Origin of Product

United States

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